molecular formula C15H20N2O2 B6209890 tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate CAS No. 2060027-09-8

tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B6209890
CAS No.: 2060027-09-8
M. Wt: 260.33 g/mol
InChI Key: OESKDQQAUJNBJH-UHFFFAOYSA-N
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Description

Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a spirocyclic compound that features a unique structure where an azetidine ring is fused to an indole moietyThe spirocyclic framework imparts distinct three-dimensional characteristics, which can enhance the compound’s physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves a multi-step process. One common approach is the [4 + 1] annulation reaction, where Morita–Baylis–Hillman carbonates react with oxindole-derived α,β-unsaturated imines under phosphine-catalyzed conditions . This method provides moderate to good yields and diastereoselectivities under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific combination of an azetidine ring and an indole moiety. This structure provides distinct three-dimensional characteristics that can enhance its binding affinity and selectivity for biological targets, making it a valuable compound in drug discovery .

Properties

CAS No.

2060027-09-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-9-15(10-17)8-16-12-7-5-4-6-11(12)15/h4-7,16H,8-10H2,1-3H3

InChI Key

OESKDQQAUJNBJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=CC=CC=C23

Purity

95

Origin of Product

United States

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